molecular formula C27H48 B12641810 Cholestane, (5alpha,14beta,20S)- CAS No. 69483-48-3

Cholestane, (5alpha,14beta,20S)-

Cat. No.: B12641810
CAS No.: 69483-48-3
M. Wt: 372.7 g/mol
InChI Key: XIIAYQZJNBULGD-XCMUPAKZSA-N
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Description

Cholestane, (5alpha,14beta,20S)-, is a saturated tetracyclic triterpene with the molecular formula C27H48. It is a derivative of cholesterol and is often found in petroleum deposits. Cholestane is a significant biomarker used in geochemical and biological studies to trace the presence of ancient animal life and to understand evolutionary relationships .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholestane can be synthesized from cholesterol through a series of reduction reactions. The process typically involves the hydrogenation of cholesterol in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions include a temperature range of 25-50°C and a pressure of 1-5 atm .

Industrial Production Methods

Industrial production of cholestane involves the extraction of cholesterol from natural sources such as animal tissues, followed by its chemical reduction. The process is optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Cholestane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cholestane has a wide range of applications in scientific research:

Mechanism of Action

Cholestane exerts its effects primarily through its structural similarity to cholesterol. It interacts with cell membranes, influencing their fluidity and rigidity. Cholestane derivatives have been shown to exhibit cytotoxic, anti-inflammatory, and anti-angiogenic activities. The molecular targets and pathways involved include the modulation of membrane-bound enzymes and receptors .

Comparison with Similar Compounds

Cholestane is compared with other similar compounds such as:

Cholestane is unique due to its specific stereochemical configuration and its role as a biomarker in geochemical studies.

Properties

CAS No.

69483-48-3

Molecular Formula

C27H48

Molecular Weight

372.7 g/mol

IUPAC Name

(5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21+,22-,23+,24+,25-,26-,27+/m0/s1

InChI Key

XIIAYQZJNBULGD-XCMUPAKZSA-N

Isomeric SMILES

C[C@@H](CCCC(C)C)[C@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Origin of Product

United States

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